6-allyl-N-(2-isopropyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-allyl-N-(2-isopropyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-allyl-N-(2-isopropyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. The starting materials often include aromatic amines and thiazine derivatives. The reaction conditions usually require the presence of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
6-allyl-N-(2-isopropyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
6-allyl-N-(2-isopropyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-allyl-N-(2-isopropyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thymol derivatives: These compounds share structural similarities and exhibit similar biological activities, such as antimicrobial and antioxidant properties.
Benzamide derivatives: These compounds are structurally related and are used in similar applications, including medicinal chemistry and material science.
Uniqueness
6-allyl-N-(2-isopropyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N2O3S |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C26H26N2O3S/c1-5-15-28-23-14-13-19(16-22(23)21-10-6-7-12-24(21)32(28,30)31)26(29)27-25-18(4)9-8-11-20(25)17(2)3/h5-14,16-17H,1,15H2,2-4H3,(H,27,29) |
InChI Key |
ZAFFXVOVWVKUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C |
Origin of Product |
United States |
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